REACTION_CXSMILES
|
C([C:3](=[CH:7][C:8]([CH3:13])=[CH:9][N:10]([CH3:12])C)[C:4]([O-:6])=[O:5])#N.[BrH:14].[C:15](O)(=O)[CH3:16].C([O-])([O-])=O.[Na+].[Na+]>C(O)(=O)C>[Br:14][C:12]1[N:10]=[CH:9][C:8]([CH3:13])=[CH:7][C:3]=1[C:4]([O:6][CH2:15][CH3:16])=[O:5] |f:1.2,3.4.5|
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Name
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2-cyano-5-(N,N-dimethylamino)-4-methyl-2,4-pentanedienoate
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Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)[O-])=CC(=CN(C)C)C
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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Br.C(C)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Type
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CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated at 40°
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated to 55°
|
Type
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TEMPERATURE
|
Details
|
After heating for 3/4 of an hour
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Type
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ADDITION
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Details
|
the solution was poured onto ice
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Type
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EXTRACTION
|
Details
|
extracted with CH2Cl2 (4×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled at 114°-120° (0.4 mm)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)OCC)C=C(C=N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |